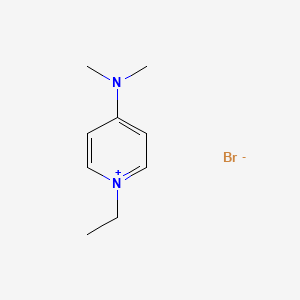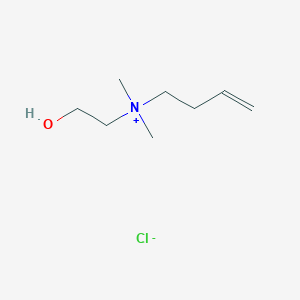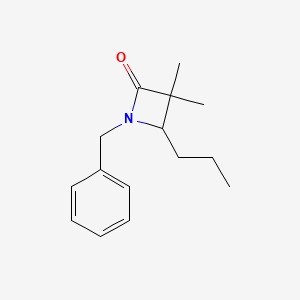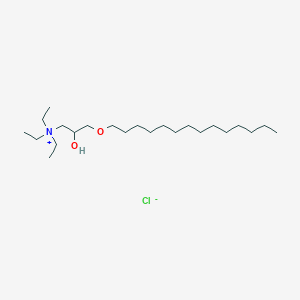
4-(Dimethylamino)-1-ethylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-1-ethylpyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique chemical properties and is widely used in various scientific research fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-ethylpyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with ethyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
4-(Dimethylamino)pyridine+Ethyl bromide→4-(Dimethylamino)-1-ethylpyridin-1-ium bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-1-ethylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-1-ethylpyridin-1-ium bromide is utilized in various scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-1-ethylpyridin-1-ium bromide involves its interaction with nucleophiles and electrophiles. The pyridinium nitrogen acts as an electrophilic center, facilitating nucleophilic substitution reactions. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)pyridine: A precursor to 4-(Dimethylamino)-1-ethylpyridin-1-ium bromide, used as a nucleophilic catalyst.
1-Benzyl-4-(dimethylamino)pyridinium bromide: Similar structure but with a benzyl group instead of an ethyl group, used in catalytic oxidation reactions.
Uniqueness
This compound is unique due to its specific quaternary ammonium structure, which imparts distinct reactivity and stability compared to its analogs. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
114203-57-5 |
|---|---|
Molekularformel |
C9H15BrN2 |
Molekulargewicht |
231.13 g/mol |
IUPAC-Name |
1-ethyl-N,N-dimethylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C9H15N2.BrH/c1-4-11-7-5-9(6-8-11)10(2)3;/h5-8H,4H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QCDTUZRKZPWICQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=CC=C(C=C1)N(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








silane](/img/structure/B14313179.png)


![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)


![5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14313206.png)

